molecular formula C18H9NO B057332 Pyrene-1-carbonyl cyanide CAS No. 124679-13-6

Pyrene-1-carbonyl cyanide

Cat. No. B057332
M. Wt: 255.3 g/mol
InChI Key: ZTLVIFYLZSQPBL-UHFFFAOYSA-N
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Description

Pyrene-1-Carbonyl Cyanide is a chemical compound with the formula C18H9NO . It is used for fluorescent labeling of hydroxy groups . The molecular weight of this compound is 255.27 .


Chemical Reactions Analysis

Pyrene-1-Carbonyl Cyanide can react with other compounds in certain conditions. For example, carnitine chloride is derivatized by reaction with Pyrene-1-Carbonyl Cyanide (PCC) in dimethyl sulphoxide . The PCC derivative of carnitine is then used for quantitative HPLC analysis on a cation-exchange column with fluorescence detection .


Physical And Chemical Properties Analysis

Pyrene-1-Carbonyl Cyanide has a melting point of 195 202°C . It is used for fluorescent labeling of hydroxy groups . The molecular weight of this compound is 255.27 .

Scientific Research Applications

  • Fluorescent Chemosensors for Cyanide : Pyrene derivatives have been employed as fluorescent chemosensors for detecting cyanide. These sensors show a significant fluorescence enhancement in the presence of cyanide, indicating their potential for sensitive and selective detection of this ion in various environments (Wang, Xu, Liu, & Wang, 2013).

  • Selective Detection of Biological Molecules : Pyrene-based probes have been developed for the selective detection of cysteine over other bio-thiols in living cells. These probes offer a promising approach for the study of biological systems and the detection of specific molecules within them (Rani & John, 2016).

  • Photoreduction and Photosubstitution Reactions : Studies on pyrene and its halogenated derivatives have revealed that they undergo photoreduction and photosubstitution reactions. These reactions have implications in organic synthesis and the study of reaction mechanisms (Tintel, Rietmeyer, & Cornelisse, 2010).

  • Block Copolymer Micelles : Pyrene derivatives have been used to enhance the properties of block copolymer micelles. These micelles have applications in drug delivery and nanotechnology, where the properties of pyrene can be leveraged for improved performance (Jule, Yamamoto, Thouvenin, Nagasaki, & Kataoka, 2004).

  • Cyanide Detection in Environmental Samples : Pyrene derivatives have been employed as sensors for detecting cyanide ions in natural sources. This application is particularly important for environmental monitoring and safety (Shankar, Jayaram, & Ramaiah, 2014).

  • Organic Electronics : Pyrene derivatives have been used in the synthesis of organic dyes for solar cell applications. Their unique electronic properties make them suitable for use in electronic devices (Yu et al., 2013).

Safety And Hazards

Pyrene-1-Carbonyl Cyanide may cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure . It is recommended not to breathe dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Pyrene and its derivatives, including Pyrene-1-Carbonyl Cyanide, have gained significant interest in various branches of chemical sciences, including organic chemistry, chemical biology, supramolecular sciences, and material sciences . High contrast stimuli-responsive luminescence has been achieved through a simple introduction of an ester group to a pyrene skeleton and a series of stimuli-responsive materials based on pyrene-1-carboxylic esters were efficiently developed . The future directions of Pyrene-1-Carbonyl Cyanide research could involve further exploration of these properties and applications.

properties

IUPAC Name

pyrene-1-carbonyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9NO/c19-10-16(20)14-8-6-13-5-4-11-2-1-3-12-7-9-15(14)18(13)17(11)12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLVIFYLZSQPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30924902
Record name Pyrene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrene-1-carbonyl cyanide

CAS RN

124679-13-6
Record name Pyrene-1-carbonylcyanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124679136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
K Kamata, M Takahashi, K Terasima… - … of Chromatography A, 1994 - Elsevier
… action and fluorimetric detection of carnitine with pyrene-1-carbonyl cyanide and separation from the sample constituents by ion-exchange HPLC. The proposed method was applied to …
Number of citations: 12 www.sciencedirect.com
V Lippolis, M Pascale, CM Maragos, A Visconti - Talanta, 2008 - Elsevier
… Three fluorescent labeling reagents, ie 1-naphthoyl chloride (1-NC), 2-naphthoyl chloride (2-NC) and pyrene-1-carbonyl cyanide (PCC), were used for the determination of T-2 and HT-…
Number of citations: 76 www.sciencedirect.com
CM Maragos, M Appell, V Lippolis… - Food additives and …, 2008 - Taylor & Francis
… Twenty cyclodextrins were evaluated for their ability to enhance the fluorescence emission of T-2 toxin derivatized with pyrene-1-carbonyl cyanide (T2-Pyr). This evaluation revealed …
Number of citations: 74 www.tandfonline.com
E Jule, Y Yamamoto, M Thouvenin, Y Nagasaki… - Journal of controlled …, 2004 - Elsevier
… Conjugation of pyrene-1-carbonyl cyanide to the ω-end of an Ac–PEG–PLA block copolymer. Despite a small degradation of the PLA block, the reaction proceeds quantitatively, in the …
Number of citations: 31 www.sciencedirect.com
M Pascale, V Lippolis, CM Maragos, A Visconti - 2008 - ACS Publications
… of methods for the determination of T-2 and HT-2 toxins in cereals by LC-FD and new labeling reagents (ie, 1-naphthoyl chloride, 2-naphthoyl chloride, pyrene-1-carbonyl cyanide) and …
Number of citations: 9 pubs.acs.org
M Takahashi, M Nagashima, S Shigeoka… - … of Chromatography A, 1997 - Elsevier
… Three fluorescence labelling reagents, each having a carbonyl nitrile group (pyrene-1-carbonyl cyanide, 9-anthronyl cyanide, 1-AN) were tested for the determination of atropine. The …
Number of citations: 37 www.sciencedirect.com
M Blaess, RA Claus, HP Deigner - Journal of Chromatography B, 2015 - Elsevier
… Fluorescent polycyclic aromatic hydrocarbons introduced via reactions with pyrene-1-carbonyl cyanide, 9-anthracenecarbonyl cyanide und 1-anthracenecarbonyl cyanide (1-anthroyl …
Number of citations: 7 www.sciencedirect.com
M Takahashi, M Nagashima, S Shigeoka… - … of Chromatography A, 2002 - Elsevier
… Three kinds of acyl cyanides (9-AN, 1-anthroylnitrile and pyrene-1-carbonyl cyanide) were … AN, 100; 1-anthroylnitrile, 90 and pyrene-1-carbonyl cyanide, 60. Hence, the best sensitivity …
Number of citations: 12 www.sciencedirect.com
Y Yamamoto, K Yasugi, A Harada, Y Nagasaki… - Journal of controlled …, 2002 - Elsevier
… A pyrene derivative, pyrene-1-carbonyl cyanide, was covalently introduced as a fluorescent marker into the ω-end of the PDLLA segment in MeO-PEG–PDLLA via an ester bond as …
Number of citations: 157 www.sciencedirect.com
M Takahashi, K Terashima, M Nishijima… - Journal of pharmaceutical …, 1996 - Elsevier
… It was found that the carbonyl nitrile group of 9-AN, l-anthronyl cyanide and pyrene-1-carbonyl cyanide react selectively with the chiral hydroxy moiety of carnitine under mild conditions …
Number of citations: 13 www.sciencedirect.com

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